molecular formula C10H13NO2 B3035581 2,4-Diethyl-1-nitrobenzene CAS No. 33696-10-5

2,4-Diethyl-1-nitrobenzene

Cat. No. B3035581
CAS RN: 33696-10-5
M. Wt: 179.22 g/mol
InChI Key: OSZWPSNUUXGHIC-UHFFFAOYSA-N
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Description

2,4-Diethyl-1-nitrobenzene, also known as 1,3-Dimethyl-4-nitrobenzene or 4-Nitro-m-xylene, is an organic compound with the molecular formula (CH3)2C6H3NO2 . It has a molecular weight of 151.16 .


Synthesis Analysis

2,4-Diethyl-1-nitrobenzene has been used in the synthesis of 1-alkynylphosphines and its oxides . A continuous flow synthesis of xylidines via biphasic nitration of xylenes and nitro-reduction has been reported . The nitration scale-up was safely performed, demonstrating safe handling of an exothermic reaction in flow .


Molecular Structure Analysis

The molecular structure of 2,4-Diethyl-1-nitrobenzene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .


Chemical Reactions Analysis

The analysis of global chemical reactivity descriptors shows that the compound exhibits more stability and less reactivity at high polar media . The RDG-NCI analysis of the molecule was performed to determine the non-covalent interactions present within the molecule .


Physical And Chemical Properties Analysis

The physical properties of 2,4-Diethyl-1-nitrobenzene include a boiling point of 244 °C, a melting point of 7-9 °C, and a density of 1.117 g/mL at 25 °C . The compound is liquid at room temperature . The analysis of the obtained results of the density functional theory calculations is in good agreement with the experimental data .

Safety and Hazards

2,4-Diethyl-1-nitrobenzene is classified as Acute Tox. 4 Oral, indicating it is toxic if swallowed . It is also classified as a very toxic hazardous material . The compound is probably combustible .

properties

IUPAC Name

2,4-diethyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZWPSNUUXGHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)[N+](=O)[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311841
Record name 2,4-Diethyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethyl-1-nitrobenzene

CAS RN

33696-10-5
Record name 2,4-Diethyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33696-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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